molecular formula C16H30N4O6 B608775 Tripeptide-10 CAS No. 515835-71-9

Tripeptide-10

Cat. No.: B608775
CAS No.: 515835-71-9
M. Wt: 374.43
InChI Key: WGCKDDHUFPQSMZ-ZPFDUUQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripeptide-10 Citrulline, also known under the trade name Decorinyl®, is a synthetic peptide that mimics the function of decorin, a protein that plays a crucial role in collagen organization. This compound is primarily used in cosmetic formulations to improve skin suppleness and resiliency by regulating collagen fibrillogenesis and ensuring uniformity in collagen fibril diameter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides, including Tripeptide-10 Citrulline, typically involves the formation of peptide bonds between amino acids. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers that use SPPS due to its efficiency and scalability. The process involves the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate peptide bond formation .

Chemical Reactions Analysis

Types of Reactions

Tripeptide-10 Citrulline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles and electrophiles under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Mechanism of Action

Tripeptide-10 Citrulline exerts its effects by mimicking the function of decorin, a protein that regulates collagen fibrillogenesis. It binds to collagen fibrils, ensuring uniformity in fibril diameter and regular spacing, which enhances the stability and organization of collagen fibers. This action helps maintain tissue shape and provides skin suppleness .

Comparison with Similar Compounds

Properties

CAS No.

515835-71-9

Molecular Formula

C16H30N4O6

Molecular Weight

374.43

IUPAC Name

L-lysyl-L-aspartyl-L-isoleucine

InChI

InChI=1S/C16H30N4O6/c1-3-9(2)13(16(25)26)20-15(24)11(8-12(21)22)19-14(23)10(18)6-4-5-7-17/h9-11,13H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t9-,10-,11-,13-/m0/s1

InChI Key

WGCKDDHUFPQSMZ-ZPFDUUQYSA-N

SMILES

CC[C@H](C)[C@@H](C(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCCCN)N)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysyl aspartyl isoleucine;  Lys-asp-ile;  Tripeptide-10; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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